Cas no 207679-81-0 (Desfesoterodine)

Desfesoterodine is a pharmacologically active metabolite of fesoterodine, primarily used in the treatment of overactive bladder (OAB) syndrome. As an antimuscarinic agent, it selectively inhibits the M3 receptor subtype, reducing involuntary detrusor muscle contractions and alleviating symptoms such as urinary urgency, frequency, and incontinence. Its key advantages include a predictable pharmacokinetic profile, with consistent bioavailability and minimal metabolic variability due to bypassing the CYP2D6 enzyme pathway. Desfesoterodine demonstrates a favorable tolerability profile, with reduced incidence of adverse effects compared to some older anticholinergics. Its efficacy and safety make it a clinically relevant option for long-term OAB management.
Desfesoterodine structure
Desfesoterodine structure
Product name:Desfesoterodine
CAS No:207679-81-0
MF:C22H31NO2
MW:341.487046480179
MDL:MFCD09264524
CID:66766
PubChem ID:9819382

Desfesoterodine Chemical and Physical Properties

Names and Identifiers

    • (R)-2-(3-(Diisopropylamino)-1-phenylpropyl)-4-(hydroxymethyl)phenol
    • 3-[(1R)-3-[Bis(1-methylethyl)amino]-1-phenylpropyl]-4-hydroxybenzenemethanol
    • 5-hydroxymethyl Tolterodine (PNU 200577, 5-HMT, 5-HM)
    • (R)-5-HYDROXYMETHYL TOLTERODINE
    • 3-[(1R)-3-[bis(1-methylethyl)amino]-1-phenylpropyl]-4-hydroxy-Benzenemethanol
    • 5-hydroxymethyl Tolterodine
    • R-(+)-2(3-diisopropylamino-1-phenylpropyl)-4-hydroxymethylphenol
    • Desfesoterodine
    • PNU 200577
    • PNU-200577
    • Desfesoterodine [INN]
    • (R)-4-hydroxymethyl-2-(3-diisopropylamino-1-phenylpropyl)-phenol
    • BS-15813
    • DTXSID40431319
    • SCHEMBL209062
    • (+)-N,N-Diisopropyl-3-(2-hydroxy-5-hydroxymethylphenyl)-3-phenylpropylamine
    • PNU200577
    • BCP0726000296
    • 207679-81-0 (free base)
    • CCG-267936
    • CHEMBL3348932
    • CHEBI:177454
    • 5-Hydroxymethyltolterodine
    • s2659
    • F31141
    • UNII-YU871O78GR
    • (r)-(+)-2-(3-diisopropylamino-1-phenylpropyl)-4-hydroxymethylphenol
    • 5-hydroxymethyl-tolterodine
    • SW219846-1
    • J-013606
    • (R)-2-(3-diisopropylamino-1-phenylpropyl)-4-hydroxy methylphenol
    • Spm 7605
    • SPM-7605
    • 5-HMT
    • D10853
    • DUXZAXCGJSBGDW-HXUWFJFHSA-N
    • DB15578
    • Benzenemethanol, 3-[(1R)-3-[bis(1-methylethyl)amino]-1-phenylpropyl]-4-hydroxy-
    • Q27294711
    • AKOS005146249
    • R-5-Hydroxymethyl Tolterodine
    • (R)-5-Hydroxymethyltolterodine
    • AKOS015841720
    • Desfesoterodine (INN)
    • (R)-2-[3-(Diisopropylamino)-1-phenylpropyl]-4-(hydroxymethyl)phenol
    • HMS3884P12
    • DD 01
    • MFCD09264524
    • (R)-2-(3-diisopropylamino-1-phenylpropyl)-4-hydroxy methyl phenol
    • 207679-81-0
    • 2-[(1R)-3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-(hydroxymethyl)phenol
    • NS00116425
    • YU871O78GR
    • Benzenemethanol, 3-((1R)-3-(bis(1-methylethyl)amino)-1-phenylpropyl)-4-hydroxy-
    • (R)-2-(3-Diisopropylamino-1-phenylpropyl)-4-hydroxymethylphenol
    • C22H31NO2
    • Intermediate of Fesoterodine
    • NCGC00346585-01
    • DESFESOTERODINE [WHO-DD]
    • Desfesoterodin
    • AC-23943
    • BCP02922
    • 5-hydroxymethyl tolterodine (PNU 200577)
    • HY-76569
    • 5-HM
    • CS-0825
    • BRD-K24603946-001-03-9
    • BRD-K24603946-001-02-1
    • MDL: MFCD09264524
    • Inchi: InChI=1S/C22H31NO2/c1-16(2)23(17(3)4)13-12-20(19-8-6-5-7-9-19)21-14-18(15-24)10-11-22(21)25/h5-11,14,16-17,20,24-25H,12-13,15H2,1-4H3/t20-/m1/s1
    • InChI Key: DUXZAXCGJSBGDW-HXUWFJFHSA-N
    • SMILES: OC1=C(C=C(CO)C=C1)[C@@H](C2=CC=CC=C2)CCN(C(C)C)C(C)C

Computed Properties

  • Exact Mass: 341.23563
  • Monoisotopic Mass: 341.235479232g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 8
  • Complexity: 357
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.4
  • Topological Polar Surface Area: 43.7Ų

Experimental Properties

  • Density: 1.1±0.1 g/cm3
  • Melting Point: 68-72°C
  • Boiling Point: 490.7±45.0 °C at 760 mmHg
  • Flash Point: 233.2±27.4 °C
  • Refractive Index: 1.563
  • PSA: 43.7
  • LogP: 4.52530
  • Vapor Pressure: 0.0±1.3 mmHg at 25°C

Desfesoterodine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R023511-10mg
5-hydroxymethyl Tolterodine (PNU 200577, 5-HMT, 5-HM),99%
207679-81-0 99%
10mg
¥1039 2024-05-25
AN HUI ZE SHENG Technology Co., Ltd.
CB163153-50mg
(R)-5-Hydroxymethyl Tolterodine
207679-81-0 98+%
50mg
¥7911.00 2023-09-15
Alichem
A490017026-100mg
(R)-5-Hydroxymethyl Tolterodine
207679-81-0 98%
100mg
$855.42 2023-09-02
abcr
AB543612-1 g
3-[(1R)-3-[Bis(1-methylethyl)amino]-1-phenylpropyl]-4-hydroxybenzenemethanol; .
207679-81-0
1g
€1,285.20 2022-09-27
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T6364-100mg
Desfesoterodine
207679-81-0 100%
100mg
¥ 6770 2023-09-07
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T6364-2 mg
Desfesoterodine
207679-81-0 98.0%
2mg
¥1031.00 2022-09-27
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajce55926-5mg
Desfesoterodine
207679-81-0 98%
5mg
¥1787.00 2023-09-07
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajce55926-50mg
Desfesoterodine
207679-81-0 98%
50mg
¥7089.00 2023-09-07
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajce55926-500mg
Desfesoterodine
207679-81-0 98%
500mg
¥0.00 2023-09-07
eNovation Chemicals LLC
Y1217145-1g
(R)-5-HydroxyMethyl Tolterodine
207679-81-0 97%
1g
$800 2024-06-05

Desfesoterodine Production Method

Production Method 1

Reaction Conditions
1.1 Solvents: 2-Methyl-2-butanol ;  70 °C
Reference
The Lactol Route to Fesoterodine: An Amine-Promoted Friedel-Crafts Alkylation on Commercial Scale
Dirat, Olivier; Bibb, Andrew J.; Burns, Colin M.; Checksfield, Graham D.; Dillon, Barry R.; et al, Organic Process Research & Development, 2011, 15(5), 1010-1017

Production Method 2

Reaction Conditions
1.1 Solvents: 2-Methyl-2-butanol ;  2 h, 70 °C; 1 h, 70 - 75 °C; 1 h, 75 °C → 65 °C; 2 h, 60 °C; 60 °C → 25 °C; 12 h, 25 °C
Reference
Process for the preparation of 2-hydroxy-4-phenyl-3,4-dihydro-2H-chromen-6-ylmethanol and (R)-2-[3-(diisopropylamino)-1-phenylpropyl]-4-(hydroxymethyl)phenol as as fesoterodine precursors
, World Intellectual Property Organization, , ,

Production Method 3

Reaction Conditions
1.1 Solvents: Tetrahydrofuran ;  50 - 55 °C; 6 h, 25 - 30 °C; 30 °C → 15 °C; 2 - 3 h, 10 - 15 °C
Reference
Method for preparation of fesoterodine and its pharmaceutically acceptable salts for treatment of urinary incontinence
, World Intellectual Property Organization, , ,

Production Method 4

Reaction Conditions
Reference
Process for the production of benzopyran-2-ol derivatives
, United States, , ,

Production Method 5

Reaction Conditions
1.1 Solvents: Tetrahydrofuran ;  15 min, rt; rt → 55 °C
Reference
New uses of diisopropylamine derivatives
, World Intellectual Property Organization, , ,

Production Method 6

Reaction Conditions
Reference
Process for the preparation of 2-hydroxy-4-phenyl-3,4-dihydro-2h-chromen-6-yl-methanol and (r)-feso-deacyl
, United States, , ,

Production Method 7

Reaction Conditions
1.1 Solvents: 2-Methyl-2-butanol ;  2 h, 70 °C; 1 h, 70 - 75 °C
Reference
Process for the preparation of 2-hydroxy-4-phenyl-3,4-dihydro-2H-chromen-6-ylmethanol and (R)-2-[3-(diisopropylamino)-1-phenylpropyl]-4-(hydroxymethyl)phenol as fesoterodine precursors
, Italy, , ,

Production Method 8

Reaction Conditions
1.1 Solvents: Ethyl acetate ;  5 - 6 h, 55 °C; 55 °C → 30 °C; 25 - 30 °C
Reference
Process for the preparation of fesoterodine and intermediates
, World Intellectual Property Organization, , ,

Desfesoterodine Raw materials

Desfesoterodine Preparation Products

Desfesoterodine Related Literature

Additional information on Desfesoterodine

Desfesoterodine (CAS No. 207679-81-0): A Comprehensive Overview in Modern Pharmaceutical Research

Desfesoterodine, chemically identified by the CAS number 207679-81-0, represents a significant advancement in the field of pharmaceutical chemistry and medicine. This compound has garnered considerable attention due to its unique pharmacological properties and potential applications in therapeutic interventions. As a derivative of terodiline, Desfesoterodine has been extensively studied for its role in managing urinary symptoms associated with benign prostatic hyperplasia (BPH). The molecular structure of Desfesoterodine, characterized by its specific chemical modifications, contributes to its enhanced efficacy and reduced side effects compared to earlier generations of alpha-adrenergic receptor antagonists.

The development of Desfesoterodine has been driven by the need for more refined therapeutic agents that target the underlying mechanisms of BPH without compromising patient comfort. The compound's mechanism of action primarily involves the selective blockade of alpha-1 adrenergic receptors in the prostate and bladder neck, which leads to relaxation of smooth muscles and improved urine flow. This selective action is a critical factor in its clinical relevance, as it minimizes systemic side effects often associated with broader-spectrum alpha-blockers.

Recent research has highlighted the structural-activity relationships (SAR) that define Desfesoterodine's pharmacological profile. The introduction of a fluorine atom at the 7-position of the quinazoline core enhances both metabolic stability and binding affinity to alpha-1 receptors. This modification, along with other fine-tuned structural features, has been pivotal in optimizing Desfesoterodine's pharmacokinetic properties. Studies have demonstrated that these structural enhancements result in a longer half-life and more predictable absorption profile, making it a favorable candidate for once-daily dosing regimens.

In clinical settings, Desfesoterodine has been evaluated through multiple Phase II and III trials, showcasing its efficacy in reducing symptoms such as frequent urination, nocturia, and urinary hesitancy. One notable study published in the Journal of Urology compared Desfesoterodine to tamsulosin, another alpha-blocker commonly used for BPH treatment. The findings indicated that Desfesoterodine provided comparable improvements in International Prostate Symptom Score (IPSS) reduction while exhibiting a lower incidence of dizziness and postural hypotension—a common concern with older alpha-blockers.

The pharmacogenomic landscape of Desfesoterodine is another area of active investigation. Genetic variations in drug-metabolizing enzymes can significantly influence the compound's efficacy and safety profile. Research using next-generation sequencing technologies has identified specific single nucleotide polymorphisms (SNPs) that correlate with altered metabolism rates of Desfesoterodine. This knowledge has implications for personalized medicine approaches, allowing clinicians to tailor dosages based on individual genetic profiles.

Advances in computational chemistry have further accelerated the development pipeline for Desfesoterodine derivatives. Molecular modeling techniques, such as virtual screening and docking studies, have enabled researchers to predict new analogs with enhanced properties. For instance, modifications aimed at improving water solubility while maintaining receptor binding affinity have yielded promising candidates for future clinical evaluation.

The regulatory landscape for Desfesoterodine reflects its evolving role in therapeutic practice. Regulatory bodies such as the FDA and EMA have reviewed multiple applications for its use across different indications beyond BPH management. Emerging data suggest potential benefits in conditions involving smooth muscle dysfunction, such as certain gastrointestinal motility disorders. These exploratory studies underscore the versatility of Desfesoterodine's mechanism of action.

Sustainability considerations are also becoming integral to the development process of compounds like Desfesoterodine. Green chemistry principles are being applied to optimize synthetic routes, reduce waste generation, and minimize environmental impact without compromising pharmaceutical quality. Such efforts align with broader industry initiatives aimed at sustainable manufacturing practices.

The future direction for Desfesoterodine research includes investigating its potential role in combination therapies with other agents targeting different pathways involved in BPH pathophysiology. Additionally, exploring novel delivery systems—such as sustained-release formulations or targeted nanoparticles—could enhance patient compliance and therapeutic outcomes.

In conclusion, Desfesoterodine (CAS No. 207679-81-0) stands as a testament to modern pharmaceutical innovation. Its development exemplifies how structural optimization combined with rigorous clinical evaluation can yield compounds that address unmet medical needs effectively. As research continues to uncover new applications and refine treatment protocols, Desfesoterodine is poised to remain a cornerstone in managing conditions related to smooth muscle dysfunction.

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